molecular formula C14H16N4O5S B11070000 2-methyl-4-nitro-5-[(3-nitro-4-propoxybenzyl)sulfanyl]-1H-imidazole

2-methyl-4-nitro-5-[(3-nitro-4-propoxybenzyl)sulfanyl]-1H-imidazole

Cat. No.: B11070000
M. Wt: 352.37 g/mol
InChI Key: ZNZFETLIFMRYBL-UHFFFAOYSA-N
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Description

2-methyl-4-nitro-5-[(3-nitro-4-propoxybenzyl)sulfanyl]-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-nitro-5-[(3-nitro-4-propoxybenzyl)sulfanyl]-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps include nitration, alkylation, and sulfanylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-nitro-5-[(3-nitro-4-propoxybenzyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups into the imidazole ring.

Scientific Research Applications

2-methyl-4-nitro-5-[(3-nitro-4-propoxybenzyl)sulfanyl]-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-4-nitro-5-[(3-nitro-4-propoxybenzyl)sulfanyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-nitroimidazole
  • 4-nitro-2-methylimidazole
  • 2-methyl-5-nitroimidazole

Uniqueness

Compared to similar compounds, 2-methyl-4-nitro-5-[(3-nitro-4-propoxybenzyl)sulfanyl]-1H-imidazole has unique structural features, such as the presence of both nitro and sulfanyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N4O5S

Molecular Weight

352.37 g/mol

IUPAC Name

2-methyl-5-nitro-4-[(3-nitro-4-propoxyphenyl)methylsulfanyl]-1H-imidazole

InChI

InChI=1S/C14H16N4O5S/c1-3-6-23-12-5-4-10(7-11(12)17(19)20)8-24-14-13(18(21)22)15-9(2)16-14/h4-5,7H,3,6,8H2,1-2H3,(H,15,16)

InChI Key

ZNZFETLIFMRYBL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CSC2=C(NC(=N2)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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